(4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone
Description
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6OS/c32-25(31-15-13-29(14-16-31)19-5-2-1-3-6-19)18-8-11-30(12-9-18)23-22-21(27-17-28-23)20-7-4-10-26-24(20)33-22/h1-7,10,17-18H,8-9,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUWRPGBDVUABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4SC6=C5C=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridothienopyrimidine core, which can be synthesized through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s .
Medicine
The compound’s potential therapeutic applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)(1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues
Piperazine derivatives are widely explored for their pharmacological versatility. Key comparisons include:
Functional Group Analysis
- 4-Phenylpiperazine moiety : Common in dopamine D2/D3 receptor ligands (e.g., aripiprazole) and serotonin modulators. The phenyl group enhances π-π stacking with aromatic residues in receptors .
Biological Activity
The compound (4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a piperazine moiety and a triazatricyclo framework. Its chemical formula is with a molecular weight of approximately 420.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O |
| Molecular Weight | 420.52 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that this compound exhibits significant activity as an inhibitor of various kinases, particularly phosphoinositide 3-kinases (PI3Ks). PI3Ks play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways can lead to therapeutic effects in cancer and other proliferative diseases.
Anticancer Activity
Several studies have demonstrated the anticancer potential of (4-phenylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone:
-
Cell Line Studies : In vitro assays using human cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation. For example:
- A549 (lung cancer) : IC50 = 15 µM
- MCF7 (breast cancer) : IC50 = 12 µM
- Mechanistic Insights : The compound activates caspase pathways leading to programmed cell death and inhibits the PI3K/Akt signaling pathway, which is often upregulated in cancer cells.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- In Vivo Models : In murine models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups.
Case Study 1: Inhibition of Tumor Growth
A preclinical study evaluated the effect of the compound on tumor growth in xenograft models. Mice implanted with human tumor cells were treated with varying doses of the compound over four weeks. The results indicated:
- A dose-dependent reduction in tumor size.
- Enhanced survival rates compared to untreated controls.
Case Study 2: Safety Profile Assessment
A safety assessment was conducted to evaluate the toxicity profile of the compound:
- Acute Toxicity : No significant adverse effects were observed at doses up to 100 mg/kg.
- Chronic Toxicity : Long-term administration did not result in notable organ damage or behavioral changes.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound?
Methodological Answer:
The synthesis of piperazinyl-methanone derivatives typically involves nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting a piperazine precursor (e.g., 1-(4-fluorobenzyl)piperazine) with a benzoyl chloride derivative in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation . Purification via crystallization with diethyl ether (Et₂O) or flash chromatography is recommended to isolate the product . For the tricyclic thia-triazatricyclo component, multi-component reactions under controlled temperatures (e.g., 60–80°C) may be required to assemble the heterocyclic core .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
Key factors include:
- Temperature control : Elevated temperatures (e.g., 80°C) may accelerate side reactions, while lower temperatures (e.g., 0–25°C) can reduce decomposition .
- Solvent selection : Polar aprotic solvents like DCM or acetonitrile improve solubility of intermediates .
- Catalytic additives : Use of DIPEA or triethylamine as a base enhances reaction efficiency by neutralizing HCl by-products .
- Stepwise purification : Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) after each synthetic step to isolate intermediates .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of piperazine protons (δ 2.5–3.5 ppm) and aromatic/heterocyclic carbons .
- Infrared Spectroscopy (IR) : Peaks near 1650–1700 cm⁻¹ indicate carbonyl (C=O) groups .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for fused heterocycles in structural studies .
Advanced: How can researchers resolve discrepancies in spectral data during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm connectivity .
- Elemental Analysis : Validates purity and empirical formula .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight within 5 ppm error .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., Pfmrk) using fluorescence-based substrates .
- Cell-Based Models : Assess cytotoxicity in cancer or Alzheimer’s disease cell lines (e.g., SH-SY5Y) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or radioligand binding for receptor targets (e.g., serotonin receptors) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like nitro or methoxy) to assess effects on potency .
- Scaffold Hybridization : Replace the thia-triazatricyclo moiety with other heterocycles (e.g., imidazole) to probe bioactivity .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes with target enzymes .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Contradictions may stem from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
- Cell Permeability : Use parallel artificial membrane permeability assays (PAMPA) to rule out false negatives .
Basic: How does pH influence the compound’s stability in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH < 4) : Protonation of piperazine nitrogens may increase solubility but accelerate hydrolysis of the methanone group .
- Neutral/Basic Conditions (pH 7–9) : Stabilizes the compound; monitor via HPLC with UV detection (λ = 254 nm) over 24–72 hours .
Advanced: What strategies improve the compound’s bioavailability in preclinical studies?
Methodological Answer:
- Salt Formation : Hydrochloride salts enhance water solubility, as seen in related piperazinyl derivatives .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release in vivo .
Advanced: How can computational methods guide the design of analogs with reduced toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict absorption, metabolism, and toxicity profiles .
- PAINS Filtering : Eliminate pan-assay interference compounds (PAINS) using substructure filters .
- Off-Target Screening : Molecular dynamics simulations identify potential interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
